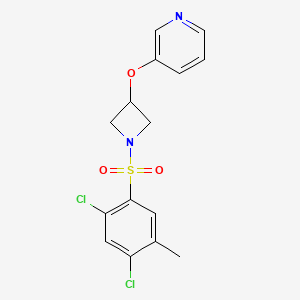

3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3S/c1-10-5-15(14(17)6-13(10)16)23(20,21)19-8-12(9-19)22-11-3-2-4-18-7-11/h2-7,12H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZPXJHDXLARKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

Sulfonylation: The azetidine ring is then sulfonylated using 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Coupling with Pyridine: The final step involves coupling the sulfonylated azetidine with a pyridine derivative, often using a nucleophilic substitution reaction facilitated by a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include sulfides or thiols.

Substitution: Products include halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound may be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of 3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymes or modulating receptor activity. The azetidine ring may enhance binding affinity and specificity, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural motifs with several pyridine derivatives documented in literature (Table 1):

Table 1 : Structural comparison with analogs.

Physicochemical Properties

- Polarity : The sulfonyl group in the target compound increases polarity compared to methyl, methoxy, or acrylate substituents in analogs .

- Lipophilicity (logP) : Chloro and methyl groups enhance lipophilicity, but the sulfonyl group counterbalances this effect, likely resulting in a lower logP than purely chloro/methoxy-substituted pyridines .

Biological Activity

The compound 3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a novel azetidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's structure consists of an azetidine ring substituted with a sulfonyl group and a pyridine moiety. Its molecular formula is represented as CHClNOS.

Key Properties:

- Molecular Weight: 328.24 g/mol

- Melting Point: Not specified in available data.

- Solubility: Soluble in organic solvents; specific solubility data is limited.

Anticancer Activity

Research indicates that compounds containing azetidine rings exhibit significant anticancer properties. For instance, derivatives similar to our compound have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers .

Table 1: Summary of Anticancer Activities of Azetidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | Breast | < 1 | Induction of apoptosis via caspase activation |

| 2 | Prostate | < 0.5 | Inhibition of cell cycle progression |

| 3 | Colon | < 2 | Disruption of mitochondrial function |

Antimicrobial Properties

The antimicrobial activity of azetidine derivatives has also been documented. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Table 2: Antimicrobial Activity against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | Escherichia coli | 15 |

| B | Staphylococcus aureus | 20 |

| C | Bacillus subtilis | 18 |

The biological activity of This compound is hypothesized to involve several mechanisms:

- Inhibition of Cell Proliferation: Similar compounds have been shown to interfere with the cell cycle, particularly at the G1/S checkpoint.

- Induction of Apoptosis: Activation of caspases and modulation of apoptotic pathways are common mechanisms observed in azetidine derivatives.

- Antimicrobial Action: The sulfonamide group may play a crucial role in the interaction with bacterial enzymes, leading to cell lysis.

Case Studies

A recent study explored the effects of a structurally related compound on cancer cell lines. The findings indicated that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity against MCF-7 breast cancer cells .

Another case study highlighted the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics from azetidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.